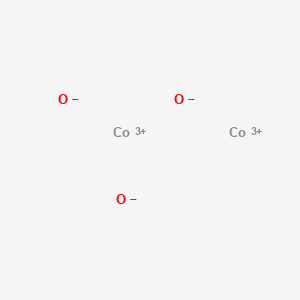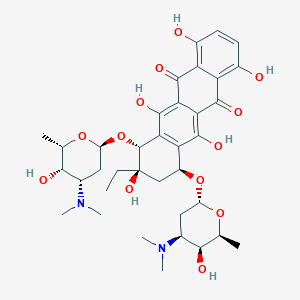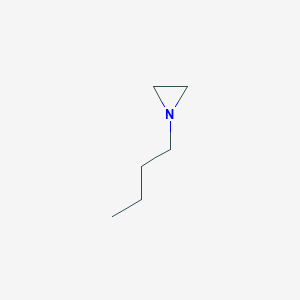
Cobalt(III) oxide black
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cobalt(III) oxide involves various chemical routes, including the thermal decomposition of cobalt compounds and reactions involving cobalt salts with different ligands. For instance, cobalt(III) complexes can be synthesized by direct reactions under aerobic conditions, leading to various cobalt oxide nanoparticles through thermal decomposition processes. These methods highlight the controlled formation of cobalt(III) oxide structures with specific characteristics (Asadizadeh et al., 2018).
Molecular Structure Analysis
The molecular structure of cobalt(III) oxide is pivotal in determining its reactivity and properties. X-ray crystallography studies have shed light on the complex structures of cobalt(III) derivatives, revealing coordination geometries and bond formations crucial for its chemical behavior. For instance, cobalt(III) complexes exhibit varied coordination environments, including tetrahedral and octahedral geometries, which play a crucial role in its reactivity and catalytic properties (Khalaji et al., 2011).
Chemical Reactions and Properties
Cobalt(III) oxide participates in various chemical reactions, including catalytic processes, redox reactions, and interactions with ligands. Its chemical properties are significantly influenced by its valence state and the nature of its coordination environment. Cobalt(III) complexes have been reported to catalyze the synthesis of cyclic carbonates from epoxides and carbon dioxide, demonstrating the material's versatile catalytic capabilities (Rulev et al., 2016).
Physical Properties Analysis
The physical properties of cobalt(III) oxide, such as magnetic and optical characteristics, are essential for its applications in materials science. Studies on cobalt(III) complexes have revealed their magnetic properties and the potential for use in magnetic materials. For example, disklike mixed-valence cobalt clusters exhibit ferromagnetic coupling, suggesting their use in magnetic applications (Leng et al., 2014).
Chemical Properties Analysis
The chemical properties of cobalt(III) oxide, including its reactivity with various ligands and participation in redox reactions, are integral to its functionality in catalysis and other chemical processes. Cobalt(III) complexes are known for their ability to undergo ligand exchange reactions, redox processes, and their role as catalysts in organic synthesis, demonstrating the material's broad chemical versatility (Li et al., 2016).
Wissenschaftliche Forschungsanwendungen
-
Magnetic Applications
- Application : Cobalt(III) oxide is used in the creation of magnetic materials .
- Method : The oxide is synthesized and structured into hollow forms, which are then used in various applications .
- Results : The unique properties of these hollow structures, including their magnetic properties, have been highlighted .
-
Catalytic Applications
- Application : Cobalt(III) oxide is used as a catalyst in various chemical processes .
- Method : The oxide is synthesized and structured into hollow forms, which are then used in various applications .
- Results : The unique properties of these hollow structures, including their catalytic properties, have been highlighted .
-
Energy Storage
- Application : Cobalt(III) oxide is used in lithium-ion batteries and supercapacitors .
- Method : The oxide is synthesized and structured into hollow forms, which are then used in various applications .
- Results : The unique properties of these hollow structures, including their energy storage capabilities, have been highlighted .
-
Water Treatment
- Application : Cobalt(III) oxide is used in water treatment processes .
- Method : The oxide is synthesized and structured into hollow forms, which are then used in various applications .
- Results : The unique properties of these hollow structures, including their water treatment capabilities, have been highlighted .
-
Gas Sensing
-
Electrochemical Water Splitting
- Application : Cobalt(III) oxide is used as an electrocatalyst in electrochemical water splitting .
- Method : The oxide is used to improve hydrogen production due to its rich reserves, high stability, and cost-effectiveness .
- Results : The development of cobalt-based oxides materials as electrochemical catalysts is proposed .
-
Pigment Production
-
Micro-Electronics
-
Catalysis
- Application : Cobalt(III) oxide is used in catalysis, superconductors, electronic ceramics and other fields as an important inorganic material .
- Method : The oxide is used as a catalyst and catalyst carrier in various chemical reactions .
- Results : The use of Cobalt(III) oxide improves the efficiency of these reactions .
- Application : Cobalt(III) oxide is used as a blue coloring agent for pottery enamel and glass .
- Method : The oxide is mixed with other materials to produce a specific blue color .
- Results : The use of Cobalt(III) oxide results in a distinctive blue color .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cobalt(3+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Co.3O/q2*+3;3*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGOZRSGIYZEKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Co+3].[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893870 |
Source


|
| Record name | Cobalt oxide (Co2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.865 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxo(oxocobaltiooxy)cobalt | |
CAS RN |
1308-04-9 |
Source


|
| Record name | Cobalt oxide (Co2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)






![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)